Asimadolin
Übersicht
Beschreibung
Asimadolin ist eine synthetische Verbindung, die als peripher selektiver Kappa-Opioid-Rezeptor-Agonist wirkt. Es wurde ursprünglich von Merck KGaA in Darmstadt, Deutschland, entwickelt und für seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung des Reizdarmsyndroms .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselzwischenprodukts N-[(1S)-2-[(3S)-3-Hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen des this compound-Moleküls auftreten, was zur Bildung verschiedener Derivate führt. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Oxidationsmittel, Reduktionsmittel und Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Chemie: this compound dient als Modellverbindung zum Studium von Kappa-Opioid-Rezeptor-Agonisten und ihren Wechselwirkungen mit Rezeptoren.
Biologie: Forschungen an this compound haben Einblicke in die Rolle von Kappa-Opioid-Rezeptoren bei der Modulation von Schmerzen und der Magen-Darm-Funktion geliefert.
Medizin: This compound hat sich in klinischen Studien als vielversprechend für die Behandlung des Reizdarmsyndroms erwiesen, insbesondere bei der Reduzierung von Schmerzen und Beschwerden im Zusammenhang mit der Erkrankung .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als Agonist an Kappa-Opioid-Rezeptoren wirkt, die sich hauptsächlich im Verdauungstrakt befinden. Durch die Bindung an diese Rezeptoren moduliert this compound viszerale Schmerzen und die Darmmotorik, was es zu einer potenziellen Behandlung für Erkrankungen wie das Reizdarmsyndrom macht. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Aktivierung von Kappa-Opioid-Rezeptoren, was zu Veränderungen der Schmerzempfindung und der Magen-Darm-Funktion führt .
Wissenschaftliche Forschungsanwendungen
Chemistry: Asimadoline serves as a model compound for studying kappa-opioid receptor agonists and their interactions with receptors.
Biology: Research on Asimadoline has provided insights into the role of kappa-opioid receptors in modulating pain and gastrointestinal function.
Medicine: Asimadoline has shown promise in clinical trials for the treatment of irritable bowel syndrome, particularly in reducing pain and discomfort associated with the condition .
Wirkmechanismus
Target of Action
Asimadoline is a potent kappa-opioid receptor (KOR) agonist . KORs are primarily found in the digestive tract and play a crucial role in controlling visceral pain and bowel motility . Asimadoline has a high affinity for the kappa receptor, with approximately 500-fold greater affinity for human kappa-, as compared with either delta- or mu-opioid receptors .
Mode of Action
As an orally administered agent, Asimadoline acts as a KOR agonist . By binding to these receptors, it can modulate the perception of visceral pain and bowel motility . This makes KOR agonists like Asimadoline ideal candidates for relieving the pain, discomfort, and impaired motility common to conditions like Irritable Bowel Syndrome (IBS) and other gastrointestinal disorders .
Biochemical Pathways
The modulation of kors in the digestive tract suggests that it may influence pathways related to visceral pain perception and bowel motility
Result of Action
Asimadoline has been shown to reduce sensation in response to colonic distension at subnoxious pressures in healthy volunteers and in IBS patients without altering colonic compliance . It also reduced satiation and enhanced the postprandial gastric volume in female volunteers . In clinical trials, Asimadoline was associated with adequate relief of pain and discomfort, improvement in pain score, and an increase in the number of pain-free days in patients with IBS-D .
Biochemische Analyse
Biochemical Properties
Asimadoline plays a significant role in biochemical reactions by interacting primarily with kappa-opioid receptors. It has a high affinity for these receptors, with IC50 values of 5.6 nmol/L in guinea pigs and 1.2 nmol/L in human recombinant receptors . Asimadoline acts as a complete agonist in in vitro assays, producing both analgesic and antidiarrheal effects . The interaction between asimadoline and kappa-opioid receptors involves binding to the receptor sites, leading to the activation of downstream signaling pathways that modulate pain and gastrointestinal functions .
Cellular Effects
Asimadoline influences various types of cells and cellular processes, particularly in the gastrointestinal tract. It reduces sensation in response to colonic distension at subnoxious pressures in healthy volunteers and IBS patients without altering colonic compliance . Asimadoline also reduces satiation and enhances postprandial gastric volume in female volunteers . These effects suggest that asimadoline modulates cell signaling pathways involved in pain perception and gastrointestinal motility.
Molecular Mechanism
The molecular mechanism of asimadoline involves its binding to kappa-opioid receptors, leading to the activation of G-protein coupled receptor (GPCR) signaling pathways . This activation results in the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) and subsequently decreasing the release of neurotransmitters involved in pain and gastrointestinal motility . Asimadoline’s selective binding to kappa-opioid receptors ensures targeted therapeutic effects with minimal central nervous system involvement .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of asimadoline have been observed to change over time. Asimadoline has been shown to be stable under standard storage conditions, with minimal degradation . Long-term studies in in vitro and in vivo models have demonstrated sustained analgesic and antidiarrheal effects, with no significant alterations in cellular function over extended periods . These findings indicate that asimadoline maintains its efficacy and stability in laboratory settings.
Dosage Effects in Animal Models
The effects of asimadoline vary with different dosages in animal models. At lower doses, asimadoline effectively reduces pain and gastrointestinal symptoms without causing significant adverse effects . At higher doses, asimadoline may exhibit toxic effects, including sedation and respiratory depression . Threshold effects have been observed, where the therapeutic benefits of asimadoline plateau at certain dosage levels, indicating the importance of optimizing dosage for maximum efficacy and safety .
Metabolic Pathways
Asimadoline is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites . These metabolites are then excreted via the renal and biliary routes . Asimadoline’s metabolism does not significantly affect metabolic flux or metabolite levels, ensuring consistent therapeutic effects .
Transport and Distribution
Asimadoline is transported and distributed within cells and tissues through specific transporters and binding proteins . It is predominantly localized in peripheral tissues, particularly in the gastrointestinal tract, where it exerts its therapeutic effects . Asimadoline’s limited penetration of the blood-brain barrier ensures minimal central nervous system involvement, reducing the risk of central side effects .
Subcellular Localization
The subcellular localization of asimadoline is primarily within the plasma membrane, where it interacts with kappa-opioid receptors . Asimadoline’s activity and function are influenced by its localization, with targeted effects on pain perception and gastrointestinal motility . Post-translational modifications, such as phosphorylation, may also play a role in directing asimadoline to specific cellular compartments .
Vorbereitungsmethoden
The synthesis of Asimadoline involves several steps, starting with the preparation of the key intermediate, N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Asimadoline undergoes various chemical reactions, including:
Oxidation: Asimadoline can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in Asimadoline.
Substitution: Substitution reactions can occur at various positions on the Asimadoline molecule, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Vergleich Mit ähnlichen Verbindungen
Asimadolin ist unter Kappa-Opioid-Rezeptor-Agonisten aufgrund seiner peripher selektiven Wirkung einzigartig, die Nebenwirkungen auf das zentrale Nervensystem minimiert. Zu ähnlichen Verbindungen gehören:
Eluxadolin: Ein weiterer Kappa-Opioid-Rezeptor-Agonist, der bei der Behandlung des Reizdarmsyndroms eingesetzt wird.
Fedotozin: Ein Kappa-Opioid-Rezeptor-Agonist mit ähnlichen Anwendungen bei Magen-Darm-Erkrankungen.
Nalfurafin: Ein Kappa-Opioid-Rezeptor-Agonist, der zur Behandlung von Pruritus eingesetzt wird.
Trimebutin: Eine Verbindung mit Kappa-Opioid-Rezeptor-Agonistenaktivität, die bei Magen-Darm-Erkrankungen eingesetzt wird. Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, periphere Kappa-Opioid-Rezeptoren selektiv anzusprechen, wodurch das Risiko von Nebenwirkungen auf das zentrale Nervensystem verringert wird.
Eigenschaften
IUPAC Name |
N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLHNYVMZCADTC-LOSJGSFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165285 | |
Record name | Asimadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist. Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility. As such, kappa opioid agonists are ideal candidates to relieve the pain, discomfort an impaired motility common to IBS and other gastrointestinal disorders. | |
Record name | Asimadoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05104 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
153205-46-0 | |
Record name | Asimadoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153205-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asimadoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153205460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asimadoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05104 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Asimadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASIMADOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0VK52NV5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Asimadoline is a potent and selective agonist of the κ-opioid receptor (KOR). [, , , , , , , , ]
A: Upon binding to KOR, asimadoline mimics the actions of endogenous κ-opioid peptides, leading to a cascade of downstream signaling events. This includes inhibition of adenylate cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These actions ultimately result in reduced neuronal excitability and neurotransmitter release. [, , ]
A: Asimadoline exhibits limited penetration of the blood-brain barrier, making it peripherally selective. This property is advantageous as it minimizes central nervous system side effects, such as sedation and dysphoria, which are commonly associated with centrally acting opioids. [, , ]
A: Studies suggest that asimadoline's anti-inflammatory effects may involve modulation of substance P (SP), a neuropeptide involved in pain and inflammation. In a rat model of adjuvant arthritis, asimadoline treatment led to increased SP levels in joint tissue after 12 or 21 days, which coincided with clinical improvement. This paradoxical effect could be attributed to asimadoline's ability to inhibit SP release from peripheral nerves, leading to increased tissue stores. [, ]
A: Asimadoline has the molecular formula C26H29NO3 and a molecular weight of 403.51 g/mol. []
A: Asimadoline is rapidly absorbed into the bloodstream following oral administration in healthy human volunteers. [] Specific details on its metabolic pathways are not provided in the abstracts.
A: Asimadoline's restricted ability to cross the blood-brain barrier, attributed to its hydrophilic and hydrophobic groups, contributes to its peripheral selectivity. []
A: Researchers have employed various in vitro and in vivo models to assess asimadoline's efficacy. In vitro studies utilize cell lines expressing human KOR to examine receptor binding affinity and downstream signaling. [] In vivo models include:
- Adjuvant-induced arthritis in rats: This model investigates the anti-inflammatory and analgesic effects of asimadoline in a chronic inflammatory setting. [, , , , ]
- Visceral hypersensitivity models: These models, including colorectal distension in rodents, evaluate asimadoline's effects on visceral pain, a key symptom in IBS. [, , , , ]
- Atopic dermatitis model in dogs: Topical asimadoline gel was evaluated in a canine model of atopic dermatitis, showing promising results in improving dermatitis severity. []
A: Clinical trials evaluating asimadoline in IBS have yielded mixed results. While some studies showed significant improvement in pain and bowel function in specific IBS subgroups (e.g., diarrhea-predominant IBS with moderate pain), others did not demonstrate significant benefit over placebo. [, , , , , , ] Further research is necessary to determine optimal patient populations and treatment strategies.
A: Research mentions the development of topical asimadoline gel for localized treatment of atopic dermatitis, aiming to enhance its delivery to the skin while minimizing systemic exposure. []
ANone: Several alternative therapeutic approaches are under investigation for IBS, including:
- Other KOR agonists: Compounds like fedotozine and ADL 10-0101 are being studied for their potential in IBS and other functional gastrointestinal disorders. []
- 5-HT3 receptor antagonists: Alosetron is approved for women with diarrhea-predominant IBS. []
- 5-HT4 receptor agonists: Tegaserod and prucalopride are used for constipation-predominant IBS. [, ]
- Guanylate cyclase C agonists: Linaclotide is approved for chronic idiopathic constipation and IBS with constipation. []
ANone: Key milestones in asimadoline's development include:
- Early preclinical studies: Demonstrating its potent and selective KOR agonism, peripheral selectivity, and efficacy in animal models of pain and inflammation. [, , , ]
- Phase II clinical trials: Exploring its potential in IBS and functional dyspepsia, leading to the identification of potential target patient subgroups. [, , , ]
- Development of topical formulations: Expanding its potential applications to inflammatory skin conditions like atopic dermatitis. []
A: Asimadoline research has spurred collaborations between pharmacologists, medicinal chemists, clinicians, and immunologists. For instance, investigating the role of substance P in asimadoline's anti-inflammatory effects requires expertise from both pharmacology and immunology. [, ] Similarly, developing targeted drug delivery systems involves collaboration between pharmaceutical scientists and material scientists. [] Such cross-disciplinary efforts are crucial for advancing our understanding of asimadoline's therapeutic potential and developing novel treatment strategies for various diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.